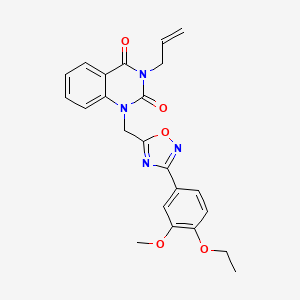![molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7](/img/structure/B2402286.png)
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is represented by the SMILES notation: CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
This compound has been used in the design and synthesis of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . These compounds have been evaluated for their antibacterial and antifungal activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains . The compounds with the trifluoromethoxy group were found to be more effective than those with the trifluoromethyl group .
Pharmaceutical Research
The compound is used in pharmaceutical research, particularly in the development of new drugs . It has been found to be effective in treating infectious diseases, overcoming problems like narrow antimicrobial spectrum, drug resistance, hypersensitivities, and systemic toxicities .
Agro-Chemical Applications
Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development .
Custom Synthesis and Procurement
This compound is available for custom synthesis and procurement, indicating its use in various research and industrial applications .
Biochemical Research
Given its biological activities, this compound can be used in biochemical research, particularly in studying the mechanisms of antibacterial and antifungal activities .
Development of Novel Agents
The promising results from the studies of this compound suggest its potential in the development of novel agents against bacterial and fungal infections .
Orientations Futures
The future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. For instance, benzimidazole, a similar compound, has been identified as a promising pharmacophore with diverse pharmacological activities . This suggests potential future directions for research on 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one and related compounds.
Mécanisme D'action
Target of Action
It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .
Result of Action
The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Propriétés
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPURYJMVHLHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2402206.png)
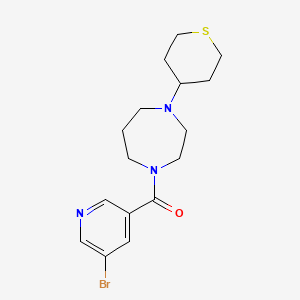
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
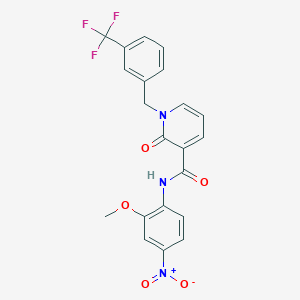
![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![NCGC00385230-01_C48H76O19_(3beta,5xi,9xi)-28-Hydroxy-28-oxoolean-12-en-3-yl beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid](/img/structure/B2402215.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
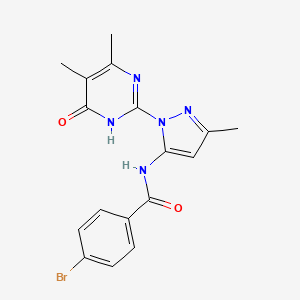
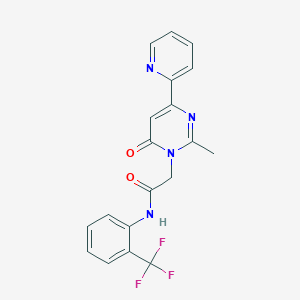
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
